(2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one

Mass Spectrometry Quality Control Fragment-Based Screening

This chiral building block is distinguished by its 3-(aminomethyl)pyrrolidine core with a methylene spacer, a key feature for fine-tuning lipophilicity without adding stereocenters. It directly supports CFTR modulator programs (US 2018/0099931 A1) and CNS drug discovery. Offered at ≥98% purity, it minimizes re-purification time for biophysical assays like SPR. Choose this compound over des-methylene or 2-substituted regioisomers to safeguard pharmacophore consistency and batch-to-batch reproducibility in your lead optimization campaign.

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
Cat. No. B7924248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one
Molecular FormulaC17H27N3O
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCN(CC1CCN(C1)C(=O)C(C)N)CC2=CC=CC=C2
InChIInChI=1S/C17H27N3O/c1-3-19(11-15-7-5-4-6-8-15)12-16-9-10-20(13-16)17(21)14(2)18/h4-8,14,16H,3,9-13,18H2,1-2H3/t14-,16?/m0/s1
InChIKeyUHAUMLHFWZMALZ-LBAUFKAWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one: Sourcing & Structural Identification Guide


(2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one (CAS 1354027‑10‑3) is a chiral amino‑ketone building block featuring a pyrrolidine core substituted at the 3‑position with a benzyl(ethyl)aminomethyl group and an (S)‑configured 2‑aminopropanoyl moiety . With a molecular weight of 289.42 g mol⁻¹ and the formula C₁₇H₂₇N₃O, it belongs to a family of substituted pyrrolidines that are actively explored as modular intermediates in medicinal chemistry programs, notably for CFTR modulator development [1]. Suppliers typically offer the material in research quantities (50 mg–500 mg) at purities ≥ 98 % .

Why Substituting (2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one with Close Structural Analogs Compromises Project Reproducibility


Even structurally near‑identical analogs cannot be freely interchanged with this compound. The presence of a methylene spacer between the pyrrolidine ring and the benzyl(ethyl)amine group is a critical differentiator: it alters the pKa of the tertiary amine, modulates conformational flexibility, and changes the compound's logD profile relative to direct‑linked analogs such as CAS 1354023‑88‑3 . These subtle electronic and steric differences translate into divergent behaviour in biochemical assays, metabolic stability panels, and chromatographic retention times. Replacing the target compound with a des‑methylene analog without rigorous re‑validation therefore risks introducing uncontrolled variables that can undermine SAR consistency, batch‑to‑batch reproducibility, and, ultimately, the procurement logic of a lead‑optimisation campaign [1].

Quantitative Differentiation of (2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one Versus Its Closest Analogs


Molecular Weight Shift Gains 14 Da Relative to Direct‑Linked Analogs, Enabling LC‑MS Discrimination

The target compound possesses a molecular weight of 289.42 g mol⁻¹ owing to the benzyl(ethyl)aminomethyl substituent at the pyrrolidine 3‑position . In contrast, the des‑methylene analog (2S)-2-amino-1-[3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one (CAS 1354023‑88‑3) has a molecular weight of 275.39 g mol⁻¹ . This Δ = +14 Da difference provides a clear MS ionization signature that allows unambiguous identity confirmation and quantification, even when the two compounds co‑elute chromatographically.

Mass Spectrometry Quality Control Fragment-Based Screening

Calculated logD Increase Predicts Superior Membrane Permeability Over the Des‑Methylene Analog

In silico estimation (ChemAxon software, pH 7.4) predicts a logD₇.₄ of approximately +1.8 for the target compound compared to approximately +1.3 for the des‑methylene analog CAS 1354023‑88‑3 . The additional methylene group increases lipophilicity by roughly 0.5 log units, which moves the compound closer to the optimal CNS drug‑like space (logD ≈ 2–3) while remaining below the threshold associated with high metabolic clearance or phospholipidosis risk.

Physicochemical Profiling ADME Prediction Lead Optimization

Purity Specification ≥98 % Matches or Exceeds Analog Offerings, Reducing Purification Burden

The target compound is routinely listed with a purity specification of NLT 98 % (HPLC) by multiple independent vendors . The des‑methylene analog CAS 1354023‑88‑3 carries a similar 98 % specification, whereas the 2‑substituted regio‑isomer CAS 1354033‑47‑8 is offered at a minimum purity of 95 % . The higher baseline purity of the 3‑substituted methylene‑bearing compound eliminates the need for additional preparative chromatography before use in sensitive biophysical assays.

Chemical Procurement Purity Assurance Synthetic Chemistry

Chiral Integrity via Single (S)‑Center Simplifies Analytical QC Compared to Dual‑Stereocenter Analogs

The target compound contains a single defined stereocenter at the 2‑aminopropanoyl carbon (S configuration); the pyrrolidine C3 carbon bearing the aminomethyl substituent is not stereogenic . In contrast, analogs such as (S)-2-amino-1-((S)-2-((benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one (CAS 1401667‑62‑6) possess two chiral centers, yielding up to four potential stereoisomers . The simpler stereochemical landscape of the target compound reduces the number of chiral HPLC analyses required for batch release and lowers the probability of diastereomeric contamination.

Chiral Purity Stereochemistry Analytical Development

3‑Substituted Pyrrolidine Architecture is Privileged in CFTR Modulator Patent Space

The AbbVie/Galapagos patent US 2018/0099931 A1 explicitly claims substituted pyrrolidines bearing amino‑methyl appendages at the 3‑position as CFTR modulators [1]. The target compound shares this 3‑substitution pattern and therefore sits within the claimed chemical space, whereas 2‑substituted regio‑isomers such as CAS 1354033‑47‑8 and CAS 1401667‑62‑6 fall outside the exemplified substitution topology. This alignment with the proprietary pharmacophore model makes the target compound a more relevant tool for SAR exploration in CFTR drug discovery programs.

Cystic Fibrosis CFTR Modulation Patent Landscape

Procurement‑Oriented Application Scenarios for (2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one


CFTR Modulator Fragment‑Based Screening Libraries

The compound’s 3‑(aminomethyl)pyrrolidine architecture and its alignment with the CFTR modulator patent space (US 2018/0099931 A1) make it a high‑priority inclusion in fragment libraries targeting cystic fibrosis transmembrane conductance regulator correction. Its calculated logD₇.₄ of ≈ +1.8 predicts adequate cell permeability for intracellular target engagement, and the single chiral center simplifies hit‑to‑lead chemistry . Procurement teams should select this compound over 2‑substituted regio‑isomers to maintain pharmacophore consistency with existing IP.

Physicochemical Property‑Tuned Lead Optimization

Medicinal chemistry teams seeking to balance lipophilicity and metabolic stability in CNS or anti‑infective programs can exploit the +0.5 log unit logD increase conferred by the methylene spacer relative to des‑methylene analog CAS 1354023‑88‑3. This incremental lipophilicity gain, predicted in silico, allows fine‑tuning of permeability without introducing additional heteroatoms or chiral centers, thereby preserving synthetic tractability .

Chiral Building Block for Asymmetric Synthesis of Aminoketone Libraries

As a single‑enantiomer aminoketone with purity ≥ 98 %, the compound serves as a reliable chiral pool material for the synthesis of diastereomerically enriched products. The absence of a second stereocenter on the pyrrolidine ring reduces the analytical burden of chiral HPLC method development and minimizes the risk of diastereomeric contamination during amide coupling or reductive amination sequences .

High‑Purity Starting Material for Biophysical Assay Development

Surface plasmon resonance (SPR), microscale thermophoresis (MST), and other biophysical techniques are acutely sensitive to impurities. The target compound’s consistently reported purity of NLT 98 % across multiple vendors reduces the need for in‑house purification before immobilization or binding experiments, saving 1–2 days of preparative chromatography per batch . This advantage is particularly relevant when comparing against 2‑substituted analogs offered at 95 % purity.

Quote Request

Request a Quote for (2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.